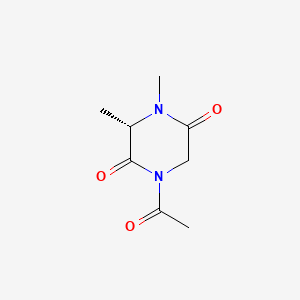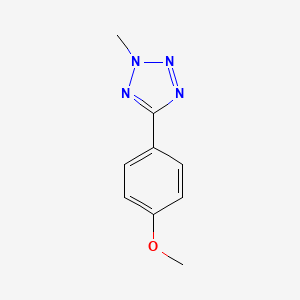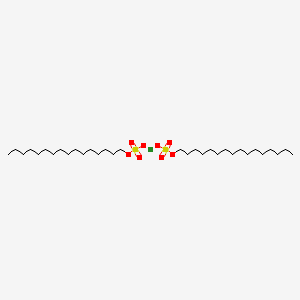
2-Ethyl-4-oxo-4H-pyran-3-yl 4-hydroxy-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SP-8008 is a novel benzoic acid derivative that has garnered significant attention for its potent antithrombotic properties. This compound selectively inhibits shear stress-induced platelet aggregation, making it a promising candidate for preventing blood clots without the common adverse effect of prolonged bleeding .
Vorbereitungsmethoden
The synthesis of SP-8008 involves several steps, starting with the preparation of the benzoic acid derivative. The synthetic route typically includes the following steps:
Formation of the benzoic acid core: This involves the reaction of a suitable aromatic compound with an oxidizing agent to form the benzoic acid core.
Functionalization: The benzoic acid core is then functionalized with various substituents to enhance its biological activity. This step often involves reactions such as nitration, sulfonation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods for SP-8008 are still under development, but they are expected to involve scalable and cost-effective processes to meet the demands of clinical and commercial applications.
Analyse Chemischer Reaktionen
SP-8008 undergoes several types of chemical reactions, including:
Oxidation: The benzoic acid core can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the benzoic acid core, potentially altering its antithrombotic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions are various derivatives of the benzoic acid core, each with unique biological activities.
Wissenschaftliche Forschungsanwendungen
SP-8008 has a wide range of scientific research applications, including:
Chemistry: SP-8008 is used as a model compound to study the effects of shear stress-induced platelet aggregation and to develop new antithrombotic agents.
Biology: Researchers use SP-8008 to investigate the molecular mechanisms of platelet aggregation and to identify new targets for antithrombotic therapy.
Wirkmechanismus
SP-8008 exerts its antithrombotic effects by selectively inhibiting shear stress-induced platelet aggregation. The compound targets the interaction between von Willebrand factor and platelet glycoprotein Ib, which is the initial step in platelet aggregation under high shear stress conditions. By interfering with this interaction, SP-8008 effectively prevents platelet activation and aggregation without significantly affecting normal hemostasis .
Vergleich Mit ähnlichen Verbindungen
SP-8008 is unique among antithrombotic agents due to its selective inhibition of shear stress-induced platelet aggregation. Similar compounds include:
Aspirin: A widely used antiplatelet agent that inhibits cyclooxygenase-1, reducing the production of thromboxane A2 and preventing platelet aggregation.
Clopidogrel: An antiplatelet agent that inhibits the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation and aggregation.
Unlike these agents, SP-8008 specifically targets shear stress-induced platelet aggregation, offering a potentially safer profile by reducing the risk of bleeding complications .
Eigenschaften
CAS-Nummer |
2088247-61-2 |
|---|---|
Molekularformel |
C15H14O6 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
(2-ethyl-4-oxopyran-3-yl) 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C15H14O6/c1-3-12-14(11(17)6-7-20-12)21-15(18)9-4-5-10(16)13(8-9)19-2/h4-8,16H,3H2,1-2H3 |
InChI-Schlüssel |
NHGPHSDMEIUFCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)C=CO1)OC(=O)C2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



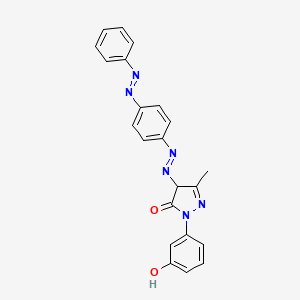
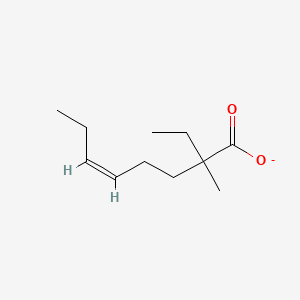

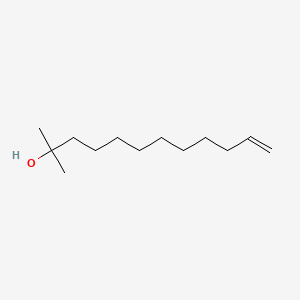
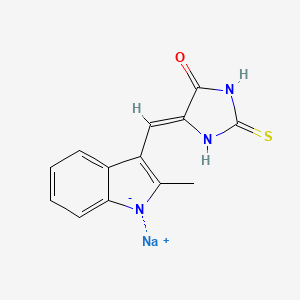
![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)

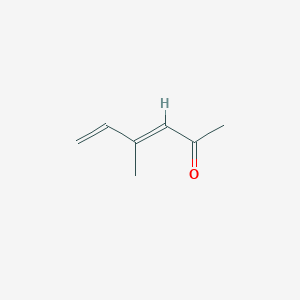
![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)
